tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
LILIQFUOXJDQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spirocyclic Intermediate
The azaspiro[2.4]heptane skeleton is synthesized via a cyclopropanation-cyclization sequence:
-
Starting Material : Ethyl cyclopropanecarboxylate is reacted with tert-butyl N-(2-bromoethyl)carbamate under basic conditions to form the cyclopropane ring.
-
Intramolecular Cyclization : Using KOtBu in THF, the intermediate undergoes cyclization to yield tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate.
Reaction Conditions:
-
Temperature: 0–25°C
-
Yield: 68–72%
-
Key Challenge: Competing side reactions due to ring strain; mitigated by slow addition of base.
Introduction of the Aminomethyl Group
The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution:
Method A: Reductive Amination
-
Aldehyde Intermediate : Oxidation of the hydroxymethyl derivative (tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate) with Dess-Martin periodinane yields the aldehyde.
-
Reductive Amination : Reaction with ammonium acetate and NaBH3CN in MeOH introduces the amine group.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | MeOH/THF (3:1) | Maximizes solubility |
| Temperature | 25°C | Prevents over-reduction |
| Catalyst | NaBH3CN | 89% yield |
Method B: Nucleophilic Substitution
-
Chloromethyl Intermediate : Treating the hydroxymethyl derivative with SOCl2 forms the chloromethyl analog.
-
Ammonolysis : Reaction with aqueous NH3 at 60°C substitutes chlorine with amine.
Comparative Efficiency:
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| A | 89% | 95% | 12 h |
| B | 76% | 88% | 24 h |
Stereochemical Control and Resolution
The spirocyclic structure introduces potential stereocenters, necessitating enantioselective synthesis or resolution. Patent CN103420896B employs L-camphorsulfonic acid for chiral resolution of the amine intermediate. For the target compound, asymmetric hydrogenation using Ru-BINAP catalysts achieves enantiomeric excess (ee) >98%:
Catalyst Screening Data:
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Ru-(S)-BINAP | 98.5 | 450 |
| Rh-(R)-MeDuPHOS | 92.3 | 380 |
Functional Group Compatibility and Protection
The tert-butoxycarbonyl (Boc) group is critical for amine protection. Key considerations include:
-
Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (20°C, 2 h) removes the Boc group without affecting the spirocyclic core.
-
Stability : The Boc group remains intact during NaBH4 reductions but may degrade under strong acidic conditions.
Industrial-Scale Adaptations
Scalable synthesis requires cost-effective reagents and simplified purification. Patent CN103420896B highlights the use of NBS for bromination and NaBH4/BF3·Et2O for reduction, which are amenable to large batches. Process intensification strategies include:
-
Continuous Flow Cyclization : Reduces reaction time from 15 h to 2 h.
-
Solvent Recycling : THF and dichloromethane are recovered via distillation (85% efficiency).
Emerging Methodologies and Innovations
Recent advances in photocatalysis and electrochemistry offer alternative pathways:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound is compared below with key analogues differing in substituents, ring size, and functional groups.
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
Table 2: Key Spectral Data
Functional Group Impact on Properties
Aminomethyl vs. Carboxylic acid derivatives (3a, 3b) exhibit higher polarity and acidity (pKa ~4-5), making them suitable for salt formation but less membrane-permeable .
Hydroxymethyl vs. Cyano: The hydroxymethyl group () introduces hydrogen-bonding capacity without ionizability, balancing solubility and lipophilicity .
Spiro Ring Size :
- Spiro[2.4]heptane (5- and 6-membered rings) imposes greater torsional strain than spiro[3.4]octane (6- and 7-membered rings), affecting conformational flexibility and steric bulk .
Biological Activity
The compound tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2169259-07-6) is a member of the spirocyclic amine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies indicate that it can significantly reduce mRNA expression levels of these cytokines in human liver hepatocytes treated with lipopolysaccharides (LPS) .
- Cytokine Suppression : In vivo studies demonstrated that administration of the compound led to decreased levels of IL-6, IL-1β, and TNF-α in mouse models subjected to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
- Hepatoprotective Effects : The compound has been noted for its ability to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting a protective effect on liver function during inflammatory challenges .
Case Studies
A notable study evaluated the effects of this compound on LPS-induced inflammation in mice. The results showed:
- Significant Reduction in Cytokines : Following treatment with the compound, mRNA levels of IL-6, IL-1β, and TNF-α were significantly lower compared to control groups.
- Liver Health Indicators : ALT and AST levels were reduced, indicating less hepatotoxicity and inflammation .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for tert-butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect amines. For example, Boc-anhydride reacts with spirocyclic intermediates under basic conditions (e.g., triethylamine) .
Cyclization: Formation of the spirocyclic core via intramolecular reactions, often using reagents like borane-dimethyl sulfide for ketone reduction .
Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .
Purification: Chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., sp³ carbons in spirocycles at ~25–35 ppm) .
- LCMS/HRMS: Validates molecular weight (e.g., [M+H⁺] = 228.2) .
- X-ray Crystallography: Resolves stereochemistry and bond angles (if crystals are obtainable) .
- Chiral HPLC: Confirms enantiopurity (e.g., 95% ee reported for similar spiro compounds) .
Q. What chemical reactions are feasible for derivatizing this compound?
Methodological Answer:
Q. What purification strategies are effective for isolating enantiomers?
Methodological Answer:
Q. How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Scaffold for Drug Design: Its spirocyclic rigidity mimics peptide turn structures, aiding in protease inhibitor development .
- Biological Screening: Test against enzyme targets (e.g., kinases) via fluorescence polarization assays .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound?
Methodological Answer:
- Chiral Catalysts: Use Ir-catalyzed asymmetric amination (e.g., 98% ee achieved with [(R)-BINAP] catalysts) .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to resolve intermediates during cyclization .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track enantiomer ratios during reactions .
Q. What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
Q. How do storage conditions impact the compound’s stability?
Methodological Answer:
Q. How to resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Reproduce Conditions: Verify reagent purity (e.g., Boc₂O freshness) and inert atmosphere integrity .
- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters .
- Cross-Validate Analytics: Use orthogonal methods (e.g., NMR + LCMS) to confirm yields .
Q. What strategies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on resins to pull down binding proteins from cell lysates .
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics with suspected targets (e.g., GPCRs) .
- CRISPR Screening: Use gene knockout libraries to identify pathways sensitized to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
